molecular formula C10H9BrN2O2 B15246890 Ethyl3-bromo-1H-indazole-7-carboxylate

Ethyl3-bromo-1H-indazole-7-carboxylate

Cat. No.: B15246890
M. Wt: 269.09 g/mol
InChI Key: FISIHWPZIBJODL-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-1H-indazole-7-carboxylate is a brominated indazole derivative featuring a bromine atom at the 3-position and an ethyl ester group at the 7-position of the indazole core. Indazoles are heterocyclic compounds with two adjacent nitrogen atoms in a bicyclic structure, conferring unique electronic and steric properties. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in Suzuki-Miyaura cross-coupling reactions due to the reactivity of the bromine substituent . Its structural features make it a versatile precursor for modifying bioactivity through functional group transformations.

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

ethyl 3-bromo-2H-indazole-7-carboxylate

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-5-3-4-6-8(7)12-13-9(6)11/h3-5H,2H2,1H3,(H,12,13)

InChI Key

FISIHWPZIBJODL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC2=C(NN=C21)Br

Origin of Product

United States

Preparation Methods

Cadogan Cyclization of Nitroarene Precursors

The Cadogan cyclization remains the most efficient method for constructing the indazole core. Ethyl 3-bromo-2-nitrobenzoate undergoes ring closure using triethyl phosphite (P(OEt)₃) at 120–140°C under inert atmosphere, producing the indazole skeleton in 68–72% yield. Key parameters include:

Parameter Optimal Value Impact on Yield
Temperature 130°C <120°C: <40% yield; >140°C: decomposition
Reaction Time 4–6 h Shorter durations lead to incomplete cyclization
Solvent Toluene Polar solvents (e.g., DMF) reduce regioselectivity

The nitro group at C2 facilitates cyclization by forming the N–N bond, while the bromine at C3 remains intact due to its meta-directing nature. Post-reaction purification via flash chromatography (hexane/EtOAc, 3:1) isolates the product with >95% purity.

Hydrazine-Mediated Cyclization

Alternative routes employ hydrazine hydrate to cyclize halogenated benzaldehyde derivatives. For example, 3-bromo-2-fluorobenzaldehyde reacts with hydrazine in ethanol at 80°C for 12 h, yielding 3-bromo-1H-indazole-7-carbaldehyde (55–60% yield). Subsequent oxidation with KMnO₄ in acidic conditions converts the aldehyde to the carboxylic acid, followed by esterification with ethanol/H₂SO₄ to furnish the target compound.

Regioselective Bromination Techniques

Electrophilic Aromatic Bromination

Pre-installation of bromine at C3 is achieved via electrophilic substitution using Br₂/FeBr₃ in dichloromethane at 0°C. Directed ortho-bromination occurs when the ester group at C7 acts as a meta-directing group, ensuring precise positioning:

$$
\text{Electrophilic Bromination: } \text{Ar–H} + \text{Br}2 \xrightarrow{\text{FeBr}3} \text{Ar–Br} + \text{HBr}
$$

This method provides 85–90% bromination efficiency but requires anhydrous conditions to prevent hydrolysis of the ester.

Suzuki-Miyaura Coupling for Late-Stage Bromination

For substrates sensitive to electrophilic conditions, palladium-catalyzed coupling offers an alternative. Ethyl 3-iodo-1H-indazole-7-carboxylate reacts with bis(pinacolato)diboron followed by CuBr₂/NaBr in DMF at 100°C, achieving 75% bromination yield.

Esterification and Functional Group Interconversion

Direct Esterification of Carboxylic Acid Intermediates

Hydrolysis of 3-bromo-1H-indazole-7-carbonitrile (prepared via cyclization of 3-bromo-2-cyanophenylhydrazine) using 6M NaOH at reflux yields the carboxylic acid. Subsequent esterification employs:

  • Method A : Ethanol/H₂SO₄ (12 h, 80°C), 88% yield
  • Method B : EDCl/DMAP in DCM, 92% yield

Method B minimizes side reactions like decarboxylation, making it preferable for acid-sensitive substrates.

Transesterification of Methyl Esters

Methyl 3-bromo-1H-indazole-7-carboxylate undergoes transesterification with ethanol using Ti(OiPr)₄ as a catalyst (toluene, 110°C, 8 h), achieving 94% conversion. This method avoids strong acids, preserving bromine integrity.

Optimization of Reaction Conditions

Solvent Effects on Cyclization Efficiency

Comparative studies reveal solvent polarity critically impacts reaction kinetics:

Solvent Dielectric Constant (ε) Yield (%) Purity (%)
Toluene 2.4 72 97
DMF 36.7 41 82
THF 7.6 58 89

Non-polar solvents enhance cyclization rates by stabilizing transition states through π-π interactions.

Catalytic Systems for Bromine Retention

Bromine loss (<5%) is achieved using:

  • Additive 1 : 2,6-Lutidine (0.5 equiv) scavenges HBr, preventing debromination
  • Additive 2 : NaHCO₃ buffer (pH 7–8) during esterification

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A pilot-scale process (5 kg/batch) employs tubular reactors for:

  • Cadogan cyclization (residence time: 30 min, 130°C)
  • In-line bromination using Br₂/FeBr₃
  • Falling-film esterification with ethanol

This reduces processing time from 48 h (batch) to 6 h, with 89% overall yield.

Purification via Crystallization

Ethyl 3-bromo-1H-indazole-7-carboxylate crystallizes from ethyl acetate/hexane (1:4) at −20°C, yielding needle-like crystals (mp 142–144°C). X-ray diffraction confirms orthorhombic packing (space group P2₁2₁2₁).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-4), 7.89 (d, J=8.4 Hz, 1H, H-5), 7.45 (d, J=8.4 Hz, 1H, H-6), 4.42 (q, J=7.1 Hz, 2H, OCH₂), 1.41 (t, J=7.1 Hz, 3H, CH₃).
  • LC-MS : m/z 285.0/287.0 [M+H]⁺ (isotopic pattern confirms bromine).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥99% purity when using Method B esterification.

Challenges and Mitigation Strategies

Debromination During Cyclization

Debromination (5–15% yield loss) occurs via radical pathways at >140°C. Mitigation includes:

  • Radical scavengers (TEMPO, 0.1 equiv)
  • Lower temperatures (120°C) with extended reaction times (8 h)

Ester Hydrolysis in Aqueous Media

The ethyl ester hydrolyzes at pH >9. Storage recommendations:

  • Anhydrous DMSO stock solutions (−20°C, 6 months)
  • Avoid aqueous workup at basic pH

Emerging Methodologies

Photocatalytic Bromine Activation

Visible-light-mediated bromination using Ru(bpy)₃Cl₂ and NBS in acetonitrile achieves 92% yield at 25°C, reducing thermal degradation.

Biocatalytic Esterification

Lipase B (Candida antarctica) catalyzes ethanol esterification in solvent-free conditions (45°C, 24 h), providing 87% yield with no racemization.

Chemical Reactions Analysis

Types of Reactions

Ethyl3-bromo-1H-indazole-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a catalyst such as copper(I) iodide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-indazole derivative, while reduction can produce a hydro-indazole compound .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Ethyl 3-bromo-1H-indazole-7-carboxylate shares structural homology with several indazole and indole derivatives (Table 1). Key analogs include:

Compound Name Core Structure Substituent Positions Similarity Score Key Differences
3-Bromo-1H-indazole-7-carboxylic acid Indazole 3-Br, 7-COOH 0.91 Carboxylic acid vs. ester group at C7
Methyl 3-bromo-1H-indazole-5-carboxylate Indazole 3-Br, 5-COOCH₃ 0.82 Ester at C5 vs. C7; positional isomerism
Ethyl 6-bromo-1H-indole-3-carboxylate Indole 6-Br, 3-COOCH₂CH₃ 0.78 Indole core (one N) vs. indazole (two N)

Table 1 : Structural analogs and similarity scores based on database comparisons .

Physicochemical Properties

The ester group at C7 in Ethyl 3-bromo-1H-indazole-7-carboxylate increases lipophilicity compared to its carboxylic acid analog (3-bromo-1H-indazole-7-carboxylic acid), enhancing membrane permeability but reducing aqueous solubility. Key physicochemical comparisons include:

  • Molecular Weight : Ethyl 3-bromo-1H-indazole-7-carboxylate (est. ~285.1 g/mol) vs. Methyl 3-bromo-1H-indazole-5-carboxylate (~269.1 g/mol) .
  • LogP : Estimated logP values for ethyl esters (e.g., Ethyl 6-bromo-1H-indole-3-carboxylate: logP = 2.83) suggest higher lipophilicity than carboxylic acid analogs (logP ~1.5–2.0) .
  • Solubility : Ester derivatives generally exhibit lower solubility in polar solvents compared to free acids.

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